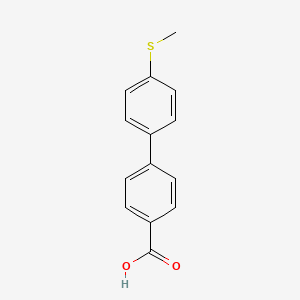

4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTOMBLVPMYFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375008 | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728918-90-9 | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728918-90-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of any successful research program. These properties govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] An early and accurate assessment of parameters such as solubility, acidity (pKa), and lipophilicity can significantly reduce attrition rates in later developmental stages by enabling researchers to identify and optimize promising lead candidates with favorable pharmacokinetic characteristics.[1][4]

This guide provides a detailed technical overview of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid (CAS No. 728918-90-9), a biphenyl carboxylic acid derivative. Biphenyl structures are prevalent in medicinal chemistry, often serving as scaffolds for agents targeting a range of biological pathways.[5][6] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a consolidation of known data and a practical framework for the experimental determination of this compound's key physicochemical attributes.

Molecular Identity and Core Attributes

A precise characterization begins with the unambiguous identification of the molecular entity.

-

IUPAC Name: 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carboxylic acid

-

Synonyms: 4-(4-Methylthiophenyl)benzoic acid, 4'-(Methylthio)-[1,1'-biphenyl]-4-carboxylic acid[7][]

-

CAS Number: 728918-90-9[7]

-

Molecular Formula: C₁₄H₁₂O₂S[7]

-

Molecular Weight: 244.31 g/mol [7]

The structure consists of a biphenyl core, which imparts a degree of rigidity and lipophilicity. One phenyl ring is substituted with a carboxylic acid group at the 4-position, which is ionizable and contributes to aqueous solubility, particularly at higher pH. The other ring bears a methylsulfanyl (methylthio) group at the 4'-position, a functional group that can influence metabolism and receptor interactions.

Summary of Physicochemical Properties

The following table consolidates the available quantitative data for this compound. It is crucial to note that several of these values are predicted through computational models, which, while valuable for initial assessment, should be confirmed by experimental data for critical applications.

| Property | Value | Source & Notes |

| Molecular Weight | 244.31 g/mol | [7] |

| Boiling Point | 428.9 ± 38.0 °C at 760 mmHg | [7][] (Predicted) |

| Density | 1.27 ± 0.1 g/cm³ | [7] (Predicted) |

| pKa | 4.24 ± 0.10 | [7] (Predicted) |

The Significance of Key Physicochemical Parameters

Understanding the "why" behind these numbers is essential for translating data into actionable insights for drug design.

Acidity (pKa)

The predicted pKa of 4.24 is characteristic of an aromatic carboxylic acid.[7][9] The pKa value is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms.

-

Causality: At physiological pH (~7.4), which is significantly above the pKa, the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization dramatically increases aqueous solubility but can decrease permeability across lipid-rich cell membranes. Conversely, in the acidic environment of the stomach (pH 1.5-3.5), the compound will be largely in its neutral, less soluble, but more permeable form. This pH-dependent behavior is critical for predicting oral absorption.[4][10]

Solubility

Solubility is a crucial factor determining a drug's bioavailability.[10] For oral administration, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid versus an aqueous environment. It is a key determinant of a drug's ability to cross biological membranes.[2][10]

-

Causality: While no experimental LogP value was found, the molecular structure allows for an expert inference. The large, nonpolar biphenyl system contributes significantly to lipophilicity. The polar carboxylic acid and methylsulfanyl groups counteract this to some extent. Achieving an optimal balance between lipophilicity and hydrophilicity is a central goal in medicinal chemistry to ensure both sufficient membrane permeability and adequate aqueous solubility for systemic exposure.[10]

Experimental Protocols for Physicochemical Determination

To ensure trustworthiness and scientific rigor, predicted values must be validated experimentally. The following sections detail standard, self-validating protocols for determining aqueous solubility and pKa.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The presence of undissolved solid must be visible to ensure saturation.[11]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by careful pipetting or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations.

-

Validation: The reliability of the measurement is confirmed by ensuring the concentration does not change with further equilibration time and by observing the continued presence of excess solid material at the end of the experiment.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Determination of pKa by Potentiometric Titration

This classical method involves monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.[12][13]

Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. For compounds with low water solubility, a co-solvent (e.g., methanol or DMSO) may be required, though this can slightly alter the apparent pKa. The final concentration should be around 1 mM.[12]

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

If starting with the neutral acid, make the solution acidic (e.g., to pH 2) with a strong acid (e.g., 0.1 M HCl).[12]

-

Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette or automatic titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.[12]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The curve will show a characteristic sigmoidal shape.[14] The pKa is the pH at the half-equivalence point—the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the flattest region (buffer region) of the curve.

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[12]

Caption: Logical Flow of pKa's Impact on Drug Properties.

Context in Chemical Synthesis

This compound, like many biphenyl derivatives, is commonly synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[5] A typical route would involve the coupling of a boronic acid derivative (e.g., 4-(methylsulfanyl)phenylboronic acid) with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) in the presence of a palladium catalyst and a base.[5][6] Understanding the synthesis is relevant for anticipating potential impurities, such as starting materials or homocoupled byproducts, which could influence experimental results.

Conclusion

The physicochemical properties of this compound, particularly its pKa and pH-dependent solubility, are central to its behavior in chemical and biological systems. While computational predictions provide a valuable starting point, the experimental protocols detailed herein offer a robust framework for obtaining the precise, high-quality data required for informed decision-making in drug discovery and development. A comprehensive understanding of these foundational characteristics is indispensable for optimizing lead compounds and minimizing the risk of late-stage failure.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). [Source Not Available].

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Source Not Available].

- How To Find Pka. (n.d.). [Source Not Available].

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Source Not Available].

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Source Not Available].

- This compound | 728918-90-9. (n.d.). ChemicalBook.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Development of Methods for the Determin

- How To Determine PKA Of Organic Compounds?. (2025). YouTube.

- CAS 728918-90-9 4'-Methylsulfanylbiphenyl-4-carboxylic acid. (2016). BOC Sciences.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.. (n.d.).

- pKa Data Compiled by R. Williams. (2022).

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 错误页 [amp.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. youtube.com [youtube.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] The synthesis is achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2] Detailed methodologies for the reaction setup, purification, and subsequent structural and purity verification using a suite of analytical techniques are presented. This document is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and high-quality outcomes.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that form the structural backbone of numerous pharmacologically active agents and advanced materials.[1] Their rigid, planar structure is a key feature in designing molecules for applications ranging from anti-inflammatory drugs to liquid crystals.[1] The introduction of functional groups, such as the methylsulfanyl (or methylthio) group, onto the biphenyl scaffold allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological activity and material characteristics.

This compound is a valuable synthetic intermediate. The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification, while the methylsulfanyl group offers a site for potential oxidation or other transformations. This guide details a reliable synthetic route to this compound using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its efficiency and broad substrate scope in forming carbon-carbon bonds.[2]

Synthesis via Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[3] In this case, 4-bromobenzoic acid is coupled with (4-(methylthio)phenyl)boronic acid.

Reaction Scheme:

Principle and Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoic acid, forming a Pd(II) complex.[3]

-

Transmetalation: The organic group from the boronic acid (the methylsulfanylphenyl moiety) is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.[5][6]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

The choice of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is based on its common use as a reliable precatalyst that readily generates the active Pd(0) species in solution.[7][8] A base is crucial for the transmetalation step; potassium carbonate is a moderately strong base that is effective in this reaction without causing unwanted side reactions like ester hydrolysis.[5][9] A mixed solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic substrates and the inorganic base.[10]

Reactant and Reagent Overview

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromobenzoic acid | Aryl Halide | C₇H₅BrO₂ | 201.02 | White to off-white crystalline solid.[11] |

| (4-(Methylthio)phenyl)boronic acid | Organoboron Reagent | C₇H₉BO₂S | 168.02 | White to pale yellow solid.[12][13] |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | C₇₂H₆₀P₄Pd | 1155.56 | Bright yellow crystalline solid, air-sensitive.[8][14] |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 | White hygroscopic powder.[15] |

| 1,4-Dioxane / Water | Solvent | C₄H₈O₂ / H₂O | - | Used in a mixture to facilitate dissolution of all reactants. |

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), (4-(methylthio)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.[8]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Follow this by the addition of Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq). The mixture will typically be a yellow suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.[10]

-

Monitoring Progress: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water. Acidify the aqueous solution to a pH of approximately 2-3 using 1M HCl. This protonates the carboxylate, causing the desired product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether, to yield this compound as a solid.[16][17]

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Spectroscopic Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Signals in the aromatic region (approx. 7.3-8.2 ppm) corresponding to the biphenyl protons. A singlet at approx. 2.5 ppm for the -SCH₃ protons. A broad singlet at >12 ppm for the -COOH proton. |

| ¹³C NMR | Signals for the aromatic carbons (approx. 125-145 ppm), the methyl carbon of the SCH₃ group (approx. 15 ppm), and the carbonyl carbon of the COOH group (approx. 167-172 ppm). |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), sharp C=O stretch (~1680-1710), C-H stretches (~2900-3100), and C=C aromatic stretches (~1400-1600). |

| Mass Spectrometry | Molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight (244.31 g/mol ). |

| Elemental Analysis | %C, %H, and %S values consistent with the molecular formula C₁₄H₁₂O₂S. |

Note: Exact spectral values can vary slightly based on the solvent and instrument used.

Explanation of Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the connectivity of atoms. For instance, the distinct singlet for the methylsulfanyl group and the characteristic aromatic signals confirm the successful coupling of the two rings.[1][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of a broad O-H stretch and a strong C=O absorption are definitive indicators of the carboxylic acid group.[1][19]

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which allows for the confirmation of its molecular weight and, by extension, its molecular formula.[1]

-

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden the melting point.

-

Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of its constituent elements. This is a fundamental method for confirming the identity of a newly synthesized compound.[1]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[20][21][22]

-

(4-(Methylthio)phenyl)boronic Acid: Causes skin and serious eye irritation.[12]

-

Tetrakis(triphenylphosphine)palladium(0): Air and light-sensitive. Handle under an inert atmosphere.[8][23]

-

1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The detailed protocol, from reaction setup to purification and comprehensive characterization, provides researchers with a self-validating system to produce this valuable compound with high purity. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide array of other functionalized biphenyl derivatives, underscoring the power and versatility of modern palladium catalysis in chemical and pharmaceutical research.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). 4-Bromobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

-

Grokipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

-

chemeurope.com. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

-

McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

-

ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

NIH. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-(Methylthio)phenylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ESI for -. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

-

Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. scbt.com [scbt.com]

- 14. Tetrakis(triphenylphosphine)palladium(0) [chemeurope.com]

- 15. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 17. reddit.com [reddit.com]

- 18. rsc.org [rsc.org]

- 19. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 20. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. Tetrakis(triphenylphosphine)palladium | 14221-01-3 [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this writing, this document leverages crystallographic data from closely related analogs to offer valuable insights into its likely structural characteristics. We will delve into its synthesis, the established methodology for its crystal structure determination, and a detailed predictive analysis of its molecular and supramolecular architecture.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in the development of functional materials and therapeutic agents. Their rigid, planar structure provides a versatile scaffold for a wide array of applications, from liquid crystals to potent pharmaceuticals.[1] The introduction of a carboxylic acid moiety enhances the polarity and hydrophilicity of these molecules, which can be crucial for their bioavailability and interaction with biological targets.[1] Furthermore, the incorporation of sulfur-containing functional groups, such as the methylsulfanyl group, is a well-established strategy in drug design to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3]

This compound, with its combination of a biphenyl core, a carboxylic acid, and a methylsulfanyl group, represents a molecule with significant potential for applications in drug discovery and materials science. Understanding its three-dimensional structure is paramount to unlocking this potential, as the spatial arrangement of atoms dictates its physical, chemical, and biological properties.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the well-established Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.

A plausible and commonly employed synthetic route is outlined below:

-

Reactants : 4-bromobenzoic acid and 4-(methylsulfanyl)phenylboronic acid.

-

Catalyst : A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base : A mild base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid.

-

Solvent : A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the desired biphenyl product.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol), add 4-(methylsulfanyl)phenylboronic acid (1.2 equivalents) and an aqueous solution of sodium carbonate (2 M, 2 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with water, and then a non-polar solvent like hexane to remove any non-polar impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain single crystals suitable for X-ray diffraction.

Crystal Structure Determination: The Single-Crystal X-ray Diffraction Workflow

The gold standard for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the solid state.

The general workflow for determining the crystal structure of a small molecule like this compound is as follows:

-

Crystal Growth : High-quality single crystals are paramount for a successful SC-XRD experiment. Slow evaporation of a saturated solution of the purified compound is a common and effective method for growing suitable crystals.

-

Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the X-ray beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the asymmetric unit are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

Predictive Crystal Structure Analysis

As previously mentioned, the specific crystal structure of this compound has not been reported in the crystallographic literature. However, we can make informed predictions about its key structural features by examining the crystal structures of analogous compounds. For this analysis, we will consider the known crystal structure of 4'-methylbiphenyl-4-carboxylic acid as a primary reference, given its close structural similarity.[1]

Molecular Geometry

The molecule is expected to adopt a non-planar conformation. The dihedral angle between the two phenyl rings in substituted biphenyls is typically in the range of 20-50 degrees. This twist arises from the steric hindrance between the ortho-hydrogens on the two rings.

The carboxylic acid group is likely to be nearly coplanar with the phenyl ring to which it is attached, to maximize π-conjugation. The methylsulfanyl group (-S-CH₃) will have a specific orientation relative to its attached phenyl ring, with the C-S-C bond angle expected to be around 100-105 degrees.

Table 1: Predicted Key Geometrical Parameters

| Parameter | Predicted Value | Rationale |

| Biphenyl Dihedral Angle | 25-45° | Steric hindrance between ortho-hydrogens. |

| C-S Bond Length | ~1.75 Å | Typical single bond length between an sp² carbon and sulfur. |

| S-CH₃ Bond Length | ~1.81 Å | Typical single bond length between an sp³ carbon and sulfur. |

| C-C-O (carboxyl) Angle | ~115° | sp² hybridization of the carboxyl carbon. |

| O-C=O (carboxyl) Angle | ~125° | sp² hybridization of the carboxyl carbon. |

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound will be dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups.

-

Carboxylic Acid Dimers : It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a very common and stable supramolecular synthon observed in the crystal structures of carboxylic acids.

-

π-π Stacking : The aromatic biphenyl cores are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions may be of the face-to-face or offset face-to-face type.

-

C-H···π Interactions : Weak C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule are also expected to contribute to the overall crystal packing.

-

Sulfur-Mediated Interactions : The methylsulfanyl group can participate in weak C-H···S hydrogen bonds and potentially S···π interactions, which would add another layer of complexity and stability to the crystal structure.

Sources

- 1. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

A Technical Guide to the Spectroscopic Characterization of 4'-Methylsulfanyl-biphenyl-4-carboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, grounded in established scientific principles.

Introduction

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a methylsulfanyl group at the 4'-position. This substitution pattern imparts specific electronic and structural features that are crucial for its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide presents a detailed examination of its NMR, IR, and MS spectra, offering insights into the structural nuances of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the biphenyl system.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.05 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 |

| ~7.80 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 |

| ~7.65 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |

| ~2.50 | s | 3H | -SCH₃ |

Interpretation and Rationale:

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methylsulfanyl and carboxylic acid groups.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, around 13.0 ppm, due to deshielding and hydrogen bonding with the DMSO solvent.

-

Aromatic Protons: The biphenyl system gives rise to two sets of AA'BB' spin systems.

-

The protons on the phenyl ring bearing the carboxylic acid (H-2, H-6, H-3, H-5) are deshielded due to the electron-withdrawing nature of the carboxyl group. The ortho protons (H-2, H-6) are expected to resonate at a lower field (~8.05 ppm) than the meta protons (H-3, H-5) (~7.80 ppm).

-

The protons on the phenyl ring with the methylsulfanyl group (H-2', H-6', H-3', H-5') are influenced by the electron-donating nature of the sulfur atom. The ortho protons (H-2', H-6') are anticipated to be at a lower field (~7.65 ppm) compared to the meta protons (H-3', H-5') (~7.35 ppm).

-

-

Methylsulfanyl Protons: The three protons of the methyl group attached to the sulfur atom are predicted to appear as a sharp singlet at approximately 2.50 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | -COOH |

| ~145.0 | C-4 |

| ~140.0 | C-1' |

| ~138.5 | C-4' |

| ~130.0 | C-2, C-6 |

| ~129.5 | C-1 |

| ~127.0 | C-3', C-5' |

| ~126.5 | C-2', C-6' |

| ~125.5 | C-3, C-5 |

| ~14.5 | -SCH₃ |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected at the most downfield position, around 167.5 ppm.

-

Aromatic Carbons: The aromatic region will display signals for the twelve carbons of the biphenyl core. The quaternary carbons (C-1, C-4, C-1', C-4') will have distinct chemical shifts influenced by their substituents. The protonated carbons will appear as doublets in a DEPT-135 experiment.

-

Methylsulfanyl Carbon: The methyl carbon of the methylsulfanyl group is predicted to be the most upfield signal, at approximately 14.5 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ = 39.52 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (Carboxylic acid) |

| ~1605, ~1490 | Medium | C=C stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted rings) |

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

-

O-H Stretch: A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.[1]

-

C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[2]

-

C=C Stretches: Medium intensity bands in the 1605-1490 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic rings.

-

C-O Stretch: A medium intensity band around 1300 cm⁻¹ corresponds to the C-O stretching vibration of the carboxylic acid.

-

C-H Bends: A strong band around 840 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of the para-disubstituted aromatic rings.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: Perform a background subtraction using a blank KBr pellet.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 244 | High | [M]⁺ (Molecular Ion) |

| 227 | Medium | [M - OH]⁺ |

| 199 | Medium | [M - COOH]⁺ |

| 181 | Low | [M - COOH - H₂S]⁺ |

| 152 | Low | [Biphenyl]⁺ |

Interpretation and Rationale:

The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is predicted at m/z 244, corresponding to the molecular weight of the compound (C₁₄H₁₂O₂S).

-

Key Fragmentations:

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 227.

-

Decarboxylation (loss of -COOH) would lead to a significant fragment at m/z 199.

-

Subsequent fragmentation of the m/z 199 ion could involve the loss of a thioformaldehyde molecule (H₂S) to give a fragment at m/z 181.

-

Cleavage of the C-C bond between the two phenyl rings could lead to a biphenyl radical cation at m/z 152.

-

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and detailed characterization of this compound. The predicted spectroscopic data, based on the analysis of structurally related compounds and fundamental principles, offers a reliable reference for researchers working with this molecule. This guide serves as a practical resource for the acquisition, interpretation, and validation of spectroscopic data, ensuring scientific integrity in chemical and pharmaceutical research.

References

-

NIST. Biphenyl-4-carboxylic acid. [Link]

-

Royal Society of Chemistry. Spectra and physical data of biphenyl derivatives. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]

Sources

Biological activity of substituted biphenyl-4-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Biphenyl-4-Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: The Biphenyl-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a cornerstone in the design of pharmacologically active molecules.[1] Its structural rigidity and the ability to position substituents in a well-defined three-dimensional space make it an attractive scaffold for interacting with biological targets. When functionalized with a carboxylic acid group at the 4-position, the resulting biphenyl-4-carboxylic acid core becomes a versatile starting point for developing novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted biphenyl-4-carboxylic acids, intended for researchers and professionals in drug discovery and development. We will delve into the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, supported by detailed experimental protocols and mechanistic insights.

Synthesis of Substituted Biphenyl-4-Carboxylic Acids: A Generalized Approach

The synthesis of substituted biphenyl-4-carboxylic acids often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1] This reaction facilitates the formation of a carbon-carbon bond between a boronic acid and a halide, catalyzed by a palladium complex.[1]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a substituted biphenyl-4-carboxylic acid from a substituted boronic acid and a halobenzoic acid.

Materials:

-

Substituted phenylboronic acid

-

Substituted halobenzoic acid (e.g., 4-bromobenzoic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Na2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the substituted halobenzoic acid (1 equivalent), the substituted phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the solvent and the palladium catalyst (0.01-0.05 equivalents) under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential decomposition of the boronic acid.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.

Visualization of the Synthetic Workflow

Caption: Generalized workflow for the synthesis of substituted biphenyl-4-carboxylic acids via Suzuki-Miyaura coupling.

Anti-inflammatory Activity

A significant area of investigation for substituted biphenyl-4-carboxylic acids is their potential as anti-inflammatory agents.[2][3] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety, which is often crucial for their activity.[3]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism by which many biphenyl-4-carboxylic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

Visualization of the COX Inhibition Pathway

Caption: Inhibition of the prostaglandin synthesis pathway by substituted biphenyl-4-carboxylic acids.

In Vivo Evaluation of Anti-inflammatory Activity

A standard and reliable method for assessing in vivo anti-inflammatory activity is the carrageenan-induced rat paw edema model.[2][3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: The animals are divided into groups (e.g., control, standard drug, test compounds) and fasted overnight with free access to water.

-

Drug Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).[2][3] The control group receives only the vehicle.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Self-Validating System: This protocol includes a positive control (standard drug) and a negative control (vehicle), allowing for the validation of the experimental setup and the reliable assessment of the test compounds' activity.

Summary of Anti-inflammatory Activity Data

| Compound/Substitution | Animal Model | Dose | % Inhibition of Edema (at 3h) | Reference |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction compared to control | [4] |

| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Carrageenan-induced paw edema | 10 mg/kg | Significant activities | [2][3] |

Anticancer Activity

Substituted biphenyl-4-carboxylic acids have also emerged as promising candidates for anticancer drug development.[1][5][6][7][8] Their mechanisms of action can be diverse, targeting various pathways involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Action

-

EGFR Tyrosine Kinase Inhibition: Some derivatives act as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[5][6] Allosteric inhibition is an attractive strategy to overcome resistance to traditional ATP-competitive inhibitors.[5][6]

-

Cell Cycle Arrest and Apoptosis Induction: Certain compounds can block the cell cycle at specific phases (e.g., G0/G1 or G2/M) and induce programmed cell death (apoptosis) in cancer cells.[7][8] For instance, one derivative was shown to inhibit Cdk4, a crucial regulator of the G1 phase, and also to interfere with tubulin polymerization, affecting the G2/M phase.[7][8]

In Vitro Evaluation of Anticancer Activity

The initial screening of potential anticancer agents typically involves in vitro cytotoxicity assays using various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][5][6]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualization of the In Vitro Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening of substituted biphenyl-4-carboxylic acids.

Summary of Anticancer Activity Data

| Compound/Substitution | Cell Line | IC50 (µM) | Reference |

| Compound S4 (a 4'-hydroxybiphenyl-4-carboxylic acid derivative) | HCT-116 | Comparable to Erlotinib | [5][6] |

| Benzyloxy substituted biphenyl carboxylic acid (3j) | MCF-7 | 9.92 ± 0.97 | [1] |

| Benzyloxy substituted biphenyl carboxylic acid (3j) | MDA-MB-231 | 9.54 ± 0.85 | [1] |

| Unsubstituted biphenyl carboxylic acid (3a) | MCF-7 | 10.14 ± 2.05 | [1] |

| Unsubstituted biphenyl carboxylic acid (3a) | MDA-MB-231 | 10.78 ± 2.58 | [1] |

Antimicrobial Activity

The biphenyl scaffold is also present in compounds with notable antimicrobial properties.[9][10] Derivatives of biphenyl-4-carboxylic acid have been investigated for their efficacy against various bacterial and fungal strains.[11]

In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.[9][11]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Summary of Antimicrobial Activity Data

| Compound/Substitution | Microbial Strain | MIC (µg/mL) | Reference |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant S. aureus | 3.13 | [12][13] |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Methicillin-resistant S. aureus | 6.25 | [12][13] |

| Ethyl 4-biphenyl carboxylate | Candida albicans, C. tropicalis | 512 - 1024 | [11] |

| Decanoyl 4-biphenyl carboxylate | Candida spp. | 512 | [11] |

Structure-Activity Relationships (SAR)

The biological activity of biphenyl-4-carboxylic acids is highly dependent on the nature and position of the substituents on the biphenyl rings.[9][14]

-

For Antibacterial Activity: The presence of a strong electron-withdrawing group (e.g., trifluoromethyl) on one phenyl ring and hydroxyl groups on the other can be beneficial for activity against both Gram-positive and Gram-negative bacteria.[12][15] Fluorine substitution has also been shown to enhance antibacterial activity.[9]

-

For Anti-inflammatory Activity: The addition of bulky heterocyclic moieties, such as thiazolidinones, to the carboxylic acid group can lead to significant anti-inflammatory effects.[2][3] Halogen substitutions on the aromatic rings can further enhance this activity.[16]

-

For Anticancer Activity: The presence of a benzyloxy group has been shown to result in potent activity against breast cancer cell lines.[1]

-

General Considerations: The planarity or coplanarity of the biphenyl rings, influenced by ortho-substituents, can affect the molecule's ability to bind to its biological target.[14]

Visualization of Key SAR Findings

Caption: Summary of key structure-activity relationships for substituted biphenyl-4-carboxylic acids.

Conclusion and Future Directions

Substituted biphenyl-4-carboxylic acids represent a versatile and promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of this scaffold, particularly through robust methods like the Suzuki-Miyaura coupling, allows for extensive structural modifications to optimize potency and selectivity for various therapeutic targets. The demonstrated anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets for compounds with promising activity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy and Toxicity: Advancing the most promising candidates to more complex animal models to evaluate their therapeutic potential and safety profiles.

The continued exploration of the chemical space around the biphenyl-4-carboxylic acid core holds significant potential for the discovery of next-generation therapeutic agents.

References

-

Siddiqui, N., et al. (2007). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available at: [Link]

-

Yadav, P., et al. (2024). Synthesis, antibacterial activity, structure–activity relationship, and molecular docking studies of F‐ and CF3‐substituted biphenyl derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

-

Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. SciSpace. Available at: [Link]

-

Deep, A., et al. (2007). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

-

Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Available at: [Link]

-

Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science. Available at: [Link]

- Patel, H. V., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry.

- Unknown. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

-

Mahale, S., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. Available at: [Link]

-

Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. Available at: [Link]

-

Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Kumar, A., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]

- Unknown. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

-

Siddiqui, N., et al. (2007). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Available at: [Link]

-

Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed. Available at: [Link]

- Unknown. (n.d.).

-

Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central. Available at: [Link]

- Unknown. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).

-

Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate. Available at: [Link]

-

Khan, F. A., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

- Unknown. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.

- Unknown. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

-

National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem. Available at: [Link]

-

McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. Available at: [Link]

Sources

- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Mechanism of action for biphenyl carboxylic acid analogs

An In-Depth Technical Guide to the Mechanism of Action for Biphenyl Carboxylic Acid Analogs

Abstract

Biphenyl carboxylic acid analogs represent a cornerstone in modern medicinal chemistry, most notably embodied by the angiotensin II receptor blockers (ARBs), or "sartans." These compounds have revolutionized the management of hypertension and cardiovascular disease. However, their mechanism of action is often more complex than simple receptor antagonism. Certain analogs exhibit a fascinating polypharmacology, engaging with nuclear receptors to produce broader metabolic effects. This guide provides an in-depth exploration of the dual mechanisms of action associated with this chemical class, grounded in the experimental methodologies required to elucidate and validate these activities. We will dissect the primary mechanism of G-protein coupled receptor (GPCR) antagonism and the secondary mechanism of nuclear receptor modulation, offering both the theoretical framework and the practical, self-validating protocols for their investigation.

Part 1: The Primary Mechanism - Angiotensin II Type 1 (AT1) Receptor Antagonism

The principal therapeutic effect of many biphenyl carboxylic acid analogs, such as losartan, valsartan, and telmisartan, stems from their activity within the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4] A key effector molecule in this system is angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion, leading to sodium and water retention.[5][6] These effects are mediated primarily through the Angiotensin II Type 1 (AT1) receptor, a Gq-coupled GPCR.[7][8]

Biphenyl carboxylic acid analogs are structurally designed to act as selective, competitive antagonists of the AT1 receptor.[1][9] By binding to the AT1 receptor, they prevent Ang II from exerting its pressor effects, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6][10][11] This targeted blockade provides a more complete inhibition of the RAAS at the receptor level compared to other strategies like ACE inhibition.[9][12]

Visualizing the Pathway and Point of Intervention

The following diagram illustrates the RAAS cascade and the specific point of inhibition by biphenyl carboxylic acid analogs.

Caption: The Renin-Angiotensin-Aldosterone System and ARB Mechanism.

Experimental Validation of AT1 Receptor Interaction

To rigorously characterize an analog's activity at the AT1 receptor, a multi-step experimental approach is essential. We begin by confirming direct physical interaction and then proceed to measure the functional consequences of that interaction.

Causality: Before assessing function, we must first prove that the compound physically binds to the intended target. A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity (Ki) for a receptor.[13][14] This assay measures the ability of an unlabeled test compound (the biphenyl carboxylic acid analog) to displace a known radioactive ligand that has high affinity and specificity for the AT1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an assay buffer.[15]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II), and varying concentrations of the unlabeled test compound.[15]

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[15]

-

Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate. The membranes and anything bound to them will be trapped on the filter.[15][16]

-

Detection: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Allow the filters to dry, then add a scintillation cocktail.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Ki (dissociation constant of the inhibitor) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled AT1 antagonist). Specific binding is the difference between the two. A successful assay will show a dose-dependent decrease in specific binding with increasing concentrations of the test compound.

Caption: Workflow for a competitive radioligand binding assay.

Causality: Having confirmed binding, we must now demonstrate functional antagonism. Since the AT1 receptor is Gq-coupled, its activation by Ang II leads to the activation of phospholipase C, generation of inositol triphosphate (IP3), and a subsequent release of calcium (Ca²⁺) from intracellular stores.[17][18] An antagonist will block this Ang II-induced Ca²⁺ flux. This is a robust, high-throughput method for measuring functional receptor activity.[19][20]

Methodology:

-

Cell Preparation: Seed cells expressing the AT1 receptor into a black, clear-bottom 96- or 384-well plate and culture overnight.[21]

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[21]

-

Compound Pre-incubation: Add varying concentrations of the biphenyl carboxylic acid analog (the antagonist) to the wells and incubate for a set period (e.g., 15-30 minutes).

-

Signal Detection: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will first measure the baseline fluorescence.

-

Agonist Challenge: The instrument will then automatically inject a fixed concentration of Ang II (typically an EC80 concentration, which gives 80% of the maximal response) into all wells.

-